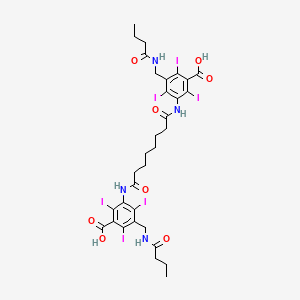
Benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) is a complex organic compound characterized by the presence of multiple iodine atoms and amide groups. This compound is notable for its unique structure, which includes a benzoic acid core with various substituents that contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) typically involves multiple steps, starting with the iodination of benzoic acid derivatives. The process includes:
Iodination: Introduction of iodine atoms to the benzoic acid core.
Amidation: Formation of amide bonds through reactions with butyramide.
Coupling: Linking the iodinated benzoic acid derivatives with suberoyldiimino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH, is crucial to optimize the production process.
化学反应分析
Types of Reactions
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove iodine atoms or reduce amide groups to amines.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to its high iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound play a crucial role in its biological activity, potentially interfering with metabolic pathways and cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzoic acid: The simplest aromatic carboxylic acid, used as a preservative and in organic synthesis.
3,4,5-Triiodobenzoic acid: A related compound with three iodine atoms, used in similar applications.
Suberoylanilide hydroxamic acid (SAHA): A compound with a similar suberoyl group, used as a histone deacetylase inhibitor in cancer therapy.
Uniqueness
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) is unique due to its combination of multiple iodine atoms and amide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
25903-30-4 |
|---|---|
分子式 |
C32H36I6N4O8 |
分子量 |
1366.1 g/mol |
IUPAC 名称 |
3-[(butanoylamino)methyl]-5-[[8-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-8-oxooctanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C32H36I6N4O8/c1-3-9-17(43)39-13-15-23(33)21(31(47)48)27(37)29(25(15)35)41-19(45)11-7-5-6-8-12-20(46)42-30-26(36)16(14-40-18(44)10-4-2)24(34)22(28(30)38)32(49)50/h3-14H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46)(H,47,48)(H,49,50) |
InChI 键 |
MRHTZPNCRQXRHS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


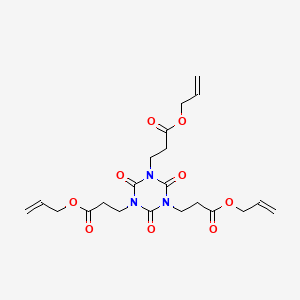
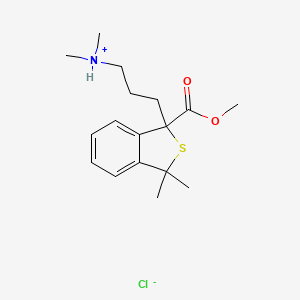
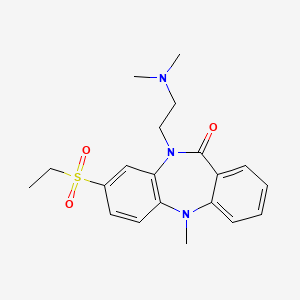
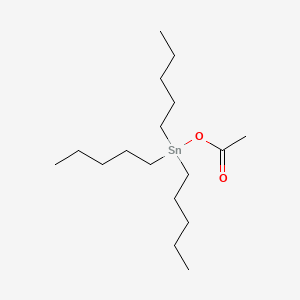
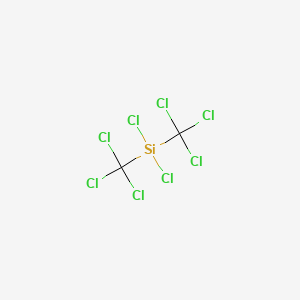
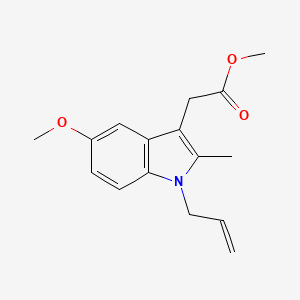
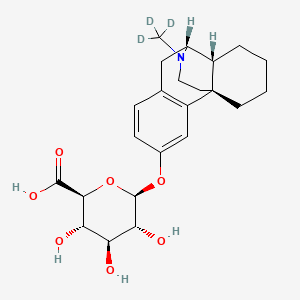
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
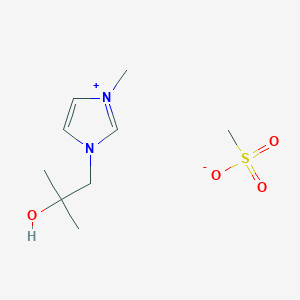
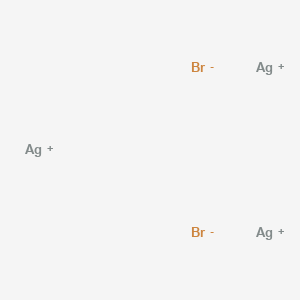
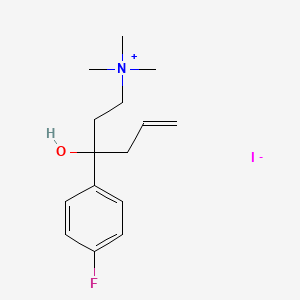

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
